molecular formula C13H16O2 B13594423 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid

Cat. No.: B13594423
M. Wt: 204.26 g/mol
InChI Key: HBIFKRHNGVRWFH-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid is a monocarboxylic acid that features a propanoic acid moiety attached to a tetrahydronaphthalenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with propanoic acid derivatives under specific conditions. One common method includes the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene using propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Methyl-2-(4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)propanoic acid
  • 2-Amino-3-(naphthalen-1-yl)propanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

Comparison: Compared to similar compounds, 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid is unique due to its specific structural features and the presence of the tetrahydronaphthalenyl group.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,14,15)

InChI Key

HBIFKRHNGVRWFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC2=CC=CC=C12)C(=O)O

Origin of Product

United States

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